Piprinhydrinate

Description

Properties

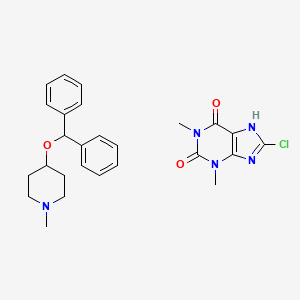

IUPAC Name |

4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.C7H7ClN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNIFGPPGAINSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209413 | |

| Record name | Piprinhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-90-6 | |

| Record name | Piprinhydrinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piprinhydrinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piprinhydrinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piprinhydrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piprinhydrinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPRINHYDRINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI78RFJ7XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piprinhydrinate's Mechanism of Action on H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piprinhydrinate, a first-generation antihistamine, exerts its therapeutic effects through its active moiety, diphenylpyraline. This technical guide provides an in-depth analysis of the molecular mechanism by which diphenylpyraline interacts with the histamine H1 receptor (H1R). The document elucidates its role as an inverse agonist, details the canonical H1R signaling pathway it modulates, and presents available quantitative data on its binding affinity. Furthermore, it outlines the standard experimental protocols used to characterize such interactions, providing a framework for research and development in the field of H1R antagonists.

Introduction: this compound and the H1 Receptor

This compound is the 8-chlorotheophyllinate salt of diphenylpyraline. Diphenylpyraline is the pharmacologically active component responsible for its antihistaminic properties. As a first-generation antihistamine, it is known for its efficacy in treating allergic conditions, though it is also associated with potential sedative and anticholinergic effects due to its ability to cross the blood-brain barrier.

The primary target of diphenylpyraline is the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The H1R is ubiquitously expressed throughout the body, including on smooth muscle cells, endothelial cells, and neurons in the central nervous system. Upon activation by histamine, the H1R initiates a signaling cascade that leads to the classic symptoms of an allergic response.

Molecular Mechanism of Action

Inverse Agonism at the H1 Receptor

The histamine H1 receptor exhibits constitutive activity, meaning it can signal even in the absence of its endogenous agonist, histamine. While initially classified as competitive antagonists, most H1 antihistamines, including first-generation agents like diphenylpyraline, are now understood to function as inverse agonists .

Instead of merely blocking the binding of histamine, an inverse agonist binds to the inactive conformation of the H1 receptor, stabilizing it and shifting the conformational equilibrium away from the active state. This action not only prevents histamine-induced signaling but also reduces the basal, constitutive activity of the receptor. This dual effect contributes significantly to its therapeutic efficacy.

The H1 Receptor Signaling Pathway

Diphenylpyraline modulates the canonical signaling pathway initiated by H1 receptor activation. The H1R is coupled to the Gq/11 family of G proteins.

-

Activation: In the absence of an inverse agonist, histamine binding (or constitutive activity) activates the Gq/11 protein.

-

Downstream Cascade: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messengers: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, in conjunction with this elevated Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to downstream cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

Diphenylpyraline, by stabilizing the inactive state of the H1R, prevents this entire cascade from being initiated by either histamine or the receptor's own basal activity.

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Piprinhydrinate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of Piprinhydrinate, a salt composed of the antihistamine Diphenylpyraline and the stimulant 8-Chlorotheophylline. The following sections detail the necessary precursors, their synthesis, the final salt formation, and recommended purification and analysis protocols for laboratory-scale production.

Overview of this compound

This compound is an antiemetic and antihistamine agent. It is a salt formed from a 1:1 molar ratio of two active pharmaceutical ingredients:

-

Diphenylpyraline : A first-generation antihistamine with anticholinergic properties that acts as a histamine H1 receptor antagonist.

-

8-Chlorotheophylline : A xanthine derivative and a central nervous system stimulant that functions as an adenosine receptor antagonist.

The combination of these two compounds allows for the antihistaminic effects of Diphenylpyraline to be coupled with the stimulant properties of 8-Chlorotheophylline, which can counteract the drowsiness often associated with first-generation antihistamines.

Chemical Structure of this compound Components:

-

Diphenylpyraline (4-benzhydryloxy-1-methylpiperidine)

-

8-Chlorotheophylline (8-chloro-1,3-dimethyl-7H-purine-2,6-dione)

Synthesis of Precursors

The synthesis of this compound necessitates the prior synthesis of its two constituent components, Diphenylpyraline and 8-Chlorotheophylline.

Synthesis of Diphenylpyraline (4-benzhydryloxy-1-methylpiperidine)

A common and effective method for the synthesis of Diphenylpyraline involves the coupling of benzhydryl bromide with 4-hydroxy-1-methylpiperidine.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzhydryl bromide (1.0 equivalent) and 4-hydroxy-1-methylpiperidine (1.2 equivalents).

-

Solvent Addition: Add a suitable inert solvent such as xylene.

-

Reaction Conditions: Heat the mixture to reflux and maintain for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The mixture will separate into two phases. The upper xylene phase contains the desired Diphenylpyraline.

-

Isolation: Separate the xylene layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining hydrobromic acid. Subsequently, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Diphenylpyraline. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis of 8-Chlorotheophylline

A widely used method for the synthesis of 8-Chlorotheophylline involves the chlorination of theophylline.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve theophylline (1.0 equivalent) in water.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the theophylline solution while stirring.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 50-80°C and maintain for 1-2 hours. Monitor the reaction progress by TLC until the theophylline starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture in an ice bath to precipitate the crude 8-Chlorotheophylline. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from hot water or ethanol to yield pure 8-Chlorotheophylline.

Synthesis of this compound

This compound is formed through an acid-base reaction between Diphenylpyraline and 8-Chlorotheophylline.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve equimolar amounts of Diphenylpyraline and 8-Chlorotheophylline in a suitable solvent. A common solvent for this salt formation is ethanol or a mixture of ethanol and water.

-

Reaction: Gently heat the solution with stirring to ensure complete dissolution and reaction.

-

Crystallization: Allow the solution to cool slowly to room temperature. The this compound salt will precipitate out of the solution. The crystallization can be further induced by cooling the mixture in an ice bath.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials and impurities. Dry the purified this compound crystals under vacuum.

Purification and Analysis

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the final this compound salt.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or mixtures with water are often suitable.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which will induce the formation of crystals. For maximum yield, further cool the solution in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purity Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound and the detection of any impurities.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Diphenylpyraline and 8-Chlorotheophylline have significant absorbance.

-

Quantification: Purity can be determined by calculating the area percentage of the main peak.

Gas Chromatography (GC):

Gas chromatography can be employed to analyze the purity of the Diphenylpyraline precursor, particularly after its synthesis and purification.

Melting Point Determination:

The melting point of the purified this compound can be determined and compared to the literature value as an indicator of purity.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Precursors

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Diphenylpyraline | C₁₉H₂₃NO | 281.40 | - |

| 8-Chlorotheophylline | C₇H₇ClN₄O₂ | 214.61 | ~290 (decomposes) |

| This compound | C₂₆H₃₀ClN₅O₃ | 496.00 | 174-176 |

Visualization of Pathways and Workflows

Synthesis Workflow

Pharmacokinetics and Pharmacodynamics of Piprinhydrinate in Animal Models: A Technical Guide

Disclaimer: Limited publicly available data exists on the pharmacokinetics and pharmacodynamics of Piprinhydrinate specifically in animal models. This guide synthesizes the available information on its constituent components, Diphenylpyraline and 8-Chlorotheophylline, and provides generalized experimental protocols. Quantitative data for the related compound Theophylline is included for illustrative purposes due to the absence of specific data for 8-Chlorotheophylline.

Introduction

This compound is an antihistaminic compound that is a salt of Diphenylpyraline and 8-Chlorotheophylline. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile in preclinical animal models is crucial for predicting its efficacy and safety in humans. This technical guide provides an overview of the known characteristics of its components, proposes generalized experimental designs for its study, and presents available data in a structured format for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). While specific studies on this compound are lacking, the properties of its individual components provide some insight.

Diphenylpyraline

Diphenylpyraline is a first-generation antihistamine with anticholinergic properties.[1] After oral administration, it is understood to be readily absorbed from the gastrointestinal tract.[2] It undergoes metabolism in the liver, and its byproducts are primarily excreted through the kidneys.[2]

8-Chlorotheophylline

8-Chlorotheophylline is a xanthine derivative with mild stimulant properties, similar to caffeine.[1] It is often combined with antihistamines to counteract sedative effects.[1] Studies in mice suggest that it does not readily cross the blood-brain barrier.[1]

Quantitative Pharmacokinetic Data

Due to the lack of specific quantitative pharmacokinetic data for this compound and its components in animal models, the following table presents data for Theophylline , a structurally related xanthine derivative, in dogs. This is intended to serve as an illustrative example for the types of parameters that would be determined in a pharmacokinetic study.

| Parameter | Value (Theophylline in Dogs) | Animal Model | Route of Administration |

| Bioavailability (F%) | 97 ± 10% | Dog | Oral |

| Maximum Concentration (Cmax) | 7.13 ± 0.71 µg/mL | Dog | Oral |

| Time to Maximum Concentration (Tmax) | 10.50 ± 2.07 h | Dog | Oral |

| Half-life (t½) | 9.20 ± 2.87 h | Dog | Oral |

| Area Under the Curve (AUC) | 141 ± 37.6 µg*h/mL | Dog | Oral |

| Volume of Distribution (Vd) | 0.546 ± 0.07 L/kg | Dog | Intravenous |

| Systemic Clearance (CL) | 0.780 ± 0.13 mL/kg/min | Dog | Intravenous |

Data sourced from a study on an oral theophylline formulation in healthy dogs.[3][4]

Experimental Protocols

The following outlines a generalized experimental protocol for a pharmacokinetic study of an orally administered compound like this compound in a rat model.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male and female (to assess for sex-based differences)

-

Weight: 200-250 g

-

Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimatized for at least one week prior to the study.

Dosing and Sample Collection

-

Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

-

Drug Administration: this compound is administered via oral gavage at a predetermined dose. A vehicle control group should be included.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

-

Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in plasma.

-

Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to the actions of Diphenylpyraline at histamine H1 receptors and dopamine transporters.

Antihistaminic Effects

As a histamine H1 receptor antagonist, Diphenylpyraline competitively inhibits the binding of histamine to its receptors.[2] This action blocks the downstream signaling cascade that leads to the classic symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and itching.

Psychostimulant Effects

Diphenylpyraline has been shown to act as a dopamine reuptake inhibitor.[5] By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synaptic cleft, leading to increased locomotor activity in animal models.[5]

Conclusion

While a comprehensive pharmacokinetic and pharmacodynamic profile of this compound in animal models is not yet established in the public domain, the known properties of its components, Diphenylpyraline and 8-Chlorotheophylline, provide a foundational understanding. Diphenylpyraline confers antihistaminic and psychostimulant effects through H1 receptor antagonism and dopamine transporter inhibition, respectively. 8-Chlorotheophylline is expected to provide a mild stimulant effect. Further preclinical studies are necessary to fully characterize the ADME properties and the dose-response relationships of this compound to support its potential clinical development. The generalized protocols and illustrative data presented in this guide offer a framework for designing and interpreting such future investigations.

References

- 1. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Diphenylpyraline Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the bioavailability and pharmacokinetics of two extended-release theophylline formulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]

Piprinhydrinate molecular formula and molecular weight

An In-depth Guide to the Molecular Characteristics, Pharmacological Profile, and Experimental Analysis of a First-Generation Antihistamine

This technical guide provides a comprehensive overview of Piprinhydrinate, a first-generation antihistamine, tailored for researchers, scientists, and professionals in drug development. This document details its molecular formula, molecular weight, and its dual mechanism of action. It also presents detailed experimental protocols for its characterization and visualizes key biological pathways and workflows.

Core Molecular and Physical Properties

This compound is a salt composed of two active moieties: Diphenylpyraline and 8-Chlorotheophylline. The combined properties of these two components define its overall pharmacological profile.

| Property | Data | Citation(s) |

| Molecular Formula | C26H30ClN5O3 | [1] |

| Molecular Weight | 496.0 g/mol | [1] |

| IUPAC Name | 4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione | [1] |

| CAS Number | 606-90-6 | [1] |

| Synonyms | Diphenylpyraline teoclate, Kolton | [1] |

Pharmacological Profile and Mechanism of Action

This compound's primary therapeutic effect is derived from the activity of Diphenylpyraline, which functions as a histamine H1 receptor antagonist.[2][3] By competitively blocking the H1 receptor, it mitigates allergic responses such as itching and swelling.[4] The 8-Chlorotheophylline component is a xanthine derivative with stimulant properties, which is included to counteract the sedative effects commonly associated with first-generation antihistamines.[2]

Interestingly, research has revealed that Diphenylpyraline also acts as a competitive inhibitor of the dopamine transporter (DAT).[1][5] This secondary mechanism of action can lead to increased extracellular dopamine levels and may contribute to psychostimulant effects.[5][6]

| Target | Action | Effect | Citation(s) |

| Histamine H1 Receptor | Antagonist | Attenuation of allergic responses | [2][3][4] |

| Dopamine Transporter (DAT) | Competitive Inhibitor | Increased extracellular dopamine concentrations | [1][5][6] |

Signaling Pathways and Experimental Workflows

To understand the molecular interactions and the methods for studying this compound, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Experimental Protocols

The following are representative experimental protocols for characterizing the activity of this compound at its primary targets.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293T cells transiently expressing the human histamine H1 receptor are cultured and harvested.

-

Cell homogenates are prepared to isolate cell membranes containing the receptor.

-

-

Radioligand Binding:

-

A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) is incubated with the cell membrane preparations.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H1 receptor antagonist.

-

-

Separation and Detection:

-

The reaction is incubated to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition binding curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Dopamine Transporter Uptake Assay

Objective: To measure the functional inhibition of the dopamine transporter by this compound.

Methodology:

-

Cell Culture:

-

Cells stably expressing the human dopamine transporter (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.

-

-

Compound Incubation:

-

Cells are pre-incubated with varying concentrations of this compound.

-

-

Dopamine Uptake:

-

Radiolabeled dopamine (e.g., [³H]dopamine) is added to the cells to initiate uptake.

-

The uptake is allowed to proceed for a short, defined period at 37°C.

-

-

Termination and Lysis:

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled dopamine.

-

The cells are lysed to release the intracellular contents.

-

-

Detection and Analysis:

-

The amount of radiolabeled dopamine taken up by the cells is quantified using liquid scintillation counting.

-

The IC50 value, representing the concentration of this compound that causes a 50% reduction in dopamine uptake, is calculated.

-

Calcium Influx Assay for H1 Receptor Function

Objective: To assess the antagonistic effect of this compound on histamine-induced calcium mobilization.

Methodology:

-

Cell Culture and Dye Loading:

-

Cells endogenously or recombinantly expressing the histamine H1 receptor are cultured on plates suitable for fluorescence imaging.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Compound Pre-incubation:

-

Cells are pre-incubated with varying concentrations of this compound.

-

-

Histamine Stimulation:

-

The cells are stimulated with a known concentration of histamine to induce an increase in intracellular calcium.

-

-

Fluorescence Measurement:

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorescence plate reader or microscope.

-

-

Data Analysis:

-

The ability of this compound to inhibit the histamine-induced calcium signal is quantified, and an IC50 value is determined.

-

This guide provides a foundational understanding of this compound for research and development purposes. The outlined experimental approaches offer a starting point for the detailed characterization of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Diphenylpyraline - Wikipedia [en.wikipedia.org]

- 3. Diphenylpyraline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is Diphenylpyraline Hydrochloride used for? [synapse.patsnap.com]

- 5. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a First-Generation Antihistamine: A Technical History of Piprinhydrinate

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Piprinhydrinate, a first-generation antihistamine, represents a strategic combination of two distinct pharmacological agents: the histamine H1 receptor antagonist, diphenylpyraline, and the mild central nervous system stimulant, 8-chlorotheophylline. This technical guide delves into the historical development, mechanism of action, and the foundational science underpinning this compound. While specific preclinical and clinical data for the combined entity, this compound, are sparse in publicly accessible literature, a comprehensive understanding can be constructed by examining its constituent components. This document synthesizes the available information on diphenylpyraline and 8-chlorotheophylline to provide a detailed overview for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Combination Antihistamine

The development of first-generation antihistamines in the mid-20th century marked a significant milestone in the symptomatic treatment of allergic conditions.[1] These agents, however, were frequently associated with a prominent side effect: sedation. This led to the exploration of combination therapies aimed at mitigating drowsiness while retaining antihistaminic efficacy. This compound emerges from this therapeutic strategy, combining the established anti-allergic properties of diphenylpyraline with the stimulant effects of 8-chlorotheophylline, a xanthine derivative structurally related to caffeine.[2][3] The primary rationale for this combination is to counteract the sedative effects of the antihistamine, thereby improving the tolerability of the medication for daytime use. A similar strategy is employed in the well-known combination of diphenhydramine and 8-chlorotheophylline, known as dimenhydrinate.[3]

The Active Components of this compound

This compound is the salt formed from diphenylpyraline and 8-chlorotheophylline.[2] A thorough understanding of this compound's properties necessitates a detailed examination of each of these components.

Diphenylpyraline: The Antihistaminic Core

Diphenylpyraline is a first-generation antihistamine of the diphenylpiperidine class, developed in the mid-20th century for the treatment of allergic conditions such as hay fever and urticaria.[1]

Diphenylpyraline functions as a competitive antagonist of the histamine H1 receptor.[1] In allergic reactions, histamine released from mast cells binds to H1 receptors, leading to symptoms like vasodilation, increased vascular permeability, and itching.[4] Diphenylpyraline blocks this interaction, thereby alleviating these symptoms.[1]

Beyond its primary antihistaminic activity, diphenylpyraline also exhibits anticholinergic properties, contributing to a drying effect on the nasal mucosa, which can be beneficial in allergic rhinitis.[1] More recent research has also identified it as a dopamine reuptake inhibitor, which may contribute to its central nervous system effects.[5]

Diphenylpyraline is readily absorbed from the gastrointestinal tract following oral administration.[4] It undergoes metabolism in the liver, and its metabolites are primarily excreted through the kidneys.[4] The onset of action is typically within one to two hours.[4]

8-Chlorotheophylline: The Stimulant Counterpart

8-Chlorotheophylline is a xanthine derivative with stimulant properties akin to caffeine.[2][3]

The primary mechanism of action of 8-chlorotheophylline is the blockade of adenosine receptors in the central nervous system.[2] Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking its receptors, 8-chlorotheophylline produces a stimulant effect, leading to increased wakefulness and reduced fatigue.[2] This action is intended to counteract the drowsiness induced by diphenylpyraline.[3]

Data Presentation: Properties of this compound's Constituent Molecules

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the known properties of its individual components.

Table 1: Physicochemical Properties of Diphenylpyraline and 8-Chlorotheophylline

| Property | Diphenylpyraline | 8-Chlorotheophylline |

| Molecular Formula | C₁₉H₂₃NO | C₇H₇ClN₄O₂ |

| Molecular Weight | 281.40 g/mol | 214.61 g/mol |

| CAS Number | 147-20-6 | 85-18-7 |

| Class | First-Generation Antihistamine, Dopamine Reuptake Inhibitor | Xanthine, CNS Stimulant |

Table 2: Pharmacological Properties of Diphenylpyraline and 8-Chlorotheophylline

| Property | Diphenylpyraline | 8-Chlorotheophylline |

| Primary Target | Histamine H1 Receptor | Adenosine Receptors |

| Mechanism of Action | Competitive Antagonist | Antagonist |

| Therapeutic Effect | Antihistaminic, Anticholinergic | CNS Stimulation |

| Primary Use in Combination | Alleviation of allergic symptoms | Counteraction of sedation |

Experimental Protocols: Synthesis of Diphenylpyraline

The following provides a general methodology for the synthesis of diphenylpyraline, a key component of this compound, as described in the scientific literature.

Synthesis of 4-(diphenylmethoxy)-1-methylpiperidine (Diphenylpyraline)

-

Reactants: Benzhydrylbromide and 4-hydroxy-1-methylpiperidine.

-

Solvent: Xylene.

-

Procedure:

-

Benzhydrylbromide and 4-hydroxy-1-methylpiperidine are combined in a reaction vessel containing xylene.

-

The mixture is refluxed for approximately 24 hours.

-

Following the reaction, the solvent is removed, and the product is purified to yield diphenylpyraline.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and logical relationships in the development and action of this compound.

Caption: Logical flow of this compound's development.

Caption: Signaling pathway of this compound's components.

Conclusion

References

- 1. This compound | C26H30ClN5O3 | CID 71640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. US4282233A - Antihistaminic 11-(4-piperidylidene)-5H-benzo-[5,6]-cyclohepta-[1,2-b]-pyridines - Google Patents [patents.google.com]

- 4. US9750701B2 - Pharmaceutical dosage form - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Piprinhydrinate (CAS Number: 606-90-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piprinhydrinate, with the CAS number 606-90-6, is a combination drug formulated from two active pharmaceutical ingredients: Diphenylpyraline and 8-Chlorotheophylline.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, pharmacology, and available data on its pharmacokinetics. Due to a scarcity of data on this compound as a combined entity, this guide often refers to the properties of its individual components to provide a thorough understanding. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical and Physical Properties

This compound is a salt formed from the antihistamine Diphenylpyraline and the xanthine derivative 8-Chlorotheophylline.[1][2][3] The chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 606-90-6 | [1] |

| Molecular Formula | C₂₆H₃₀ClN₅O₃ | [1] |

| Molecular Weight | 496.0 g/mol | [1] |

| IUPAC Name | 4-(benzhydryloxy)-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione | |

| Synonyms | Diphenylpyraline teoclate, Piprinhidrinato, Piprinhydrinatum | [4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Manufacturing

A detailed manufacturing process for this compound has been described, which involves a two-step synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-methylpiperidyl-4-benzhydryl ether (Diphenylpyraline)

-

A mixture of 46 g (0.4 mol) of 1-methyl-4-piperidinol and 49.4 g (0.2 mol) of benzhydryl bromide in 100 ml of xylene is refluxed for approximately 24 hours.

-

The reaction mixture separates into two phases. The upper xylene phase contains the desired ether compound.

-

The upper phase is separated, and the xylene is distilled off under reduced pressure to yield the crude benzhydryl ether as a reddish oil.

-

The crude ether is dissolved in 60 ml of isopropanol and acidified to a pH of 3 with a dry hydrogen chloride-methanol solution.

-

The solution is diluted with ethyl ether until turbidity is observed, leading to the crystallization of the hydrochloride salt of the benzhydryl ether.

-

The crystalline salt is filtered and purified to yield pure 1-methylpiperidyl-4-benzhydryl ether hydrochloride.

Step 2: Formation of this compound

-

107 g (0.5 mole) of 8-chlorotheophylline is dissolved in a dilute ammonia solution containing 0.5 moles of NH₃ to form the ammonium salt.

-

One equivalent of this ammonium salt is mixed with one equivalent of the 1-methylpiperidyl-4-benzhydryl ether hydrochloride in 150 ml of water.

-

The resulting precipitate, 4-Diphenylmethoxy-1-methylpiperidine compound of 8-chlorotheophylline (this compound), is filtered, washed, and dried.

Mechanism of Action and Pharmacology

This compound's pharmacological effects are a composite of the actions of its two components: Diphenylpyraline and 8-Chlorotheophylline.

-

Diphenylpyraline: This component is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor.[5][6] It also possesses anticholinergic properties and has been shown to be a dopamine reuptake inhibitor, competitively inhibiting the dopamine transporter.[6][7]

-

8-Chlorotheophylline: This component is a xanthine derivative with stimulant properties similar to caffeine.[2][3] It functions as an adenosine receptor antagonist, which is believed to counteract the sedative effects of Diphenylpyraline.[2][3]

The combined action results in an antihistaminic effect with reduced sedative side effects.

Pharmacological Activity

| Target | Component | Action | Affinity (Ki) | Reference |

| Histamine H1 Receptor | Diphenylpyraline | Antagonist | 8.08 nM | |

| Dopamine Transporter (DAT) | Diphenylpyraline | Inhibitor | Data not available | [6][7] |

| Adenosine A1 Receptor | 8-Chlorotheophylline | Antagonist | ~4.88 µM (for Theophylline) | [8] |

| Muscarinic Acetylcholine Receptors | Diphenylpyraline | Antagonist | Data not available | [5] |

Note: The Ki value for 8-Chlorotheophylline is estimated from data for Theophylline, a structurally related compound.

Signaling Pathways

The multifaceted mechanism of this compound involves the modulation of at least three key signaling pathways.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. The available information primarily pertains to its component, diphenhydramine, when administered in combination with 8-chlorotheophylline.

| Parameter | Value | Condition | Reference |

| Bioavailability (F) | 42 - 62% (for Diphenhydramine) | Oral administration of Dimenhydrinate | [9] |

| Time to Peak (Tmax) | 2.0 - 2.5 hours | 31 mg Diphenhydramine HCl + 23 mg 8-chlorotheophylline | [10] |

| Peak Plasma Concentration (Cmax) | 40 ng/mL | 31 mg Diphenhydramine HCl + 23 mg 8-chlorotheophylline | [10] |

| Elimination Half-life (t½) | 4 - 6 hours | 31 mg Diphenhydramine HCl + 23 mg 8-chlorotheophylline | [10] |

| Volume of Distribution (Vd) | Data not available | ||

| Clearance (CL) | Data not available |

Efficacy and Safety

There is a lack of published, large-scale clinical trials specifically evaluating the efficacy and safety of this compound for its approved indications. Its clinical use is based on the well-established efficacy and safety profiles of its individual components, Diphenylpyraline and 8-Chlorotheophylline.

Efficacy: The antihistaminic and anticholinergic properties of Diphenylpyraline are effective in managing symptoms of allergic reactions such as rhinitis and urticaria.[5] The stimulant effect of 8-Chlorotheophylline is intended to mitigate the drowsiness commonly associated with first-generation antihistamines.

Safety: As a first-generation antihistamine, the Diphenylpyraline component can cause side effects such as drowsiness, dizziness, and dry mouth. The 8-Chlorotheophylline component may lead to nervousness, restlessness, or insomnia.[2]

Experimental Protocols

In Vitro Histamine H1 Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound to the histamine H1 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human histamine H1 receptor (e.g., CHO-K1 cells).

-

Radioligand: Use a radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine.

-

Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Diphenylpyraline).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The Ki value can be calculated using the Cheng-Prusoff equation.

Analytical Method for Quantification in Biological Samples

Conclusion

This compound is a combination drug with a rational design, pairing an effective antihistamine with a stimulant to mitigate sedative side effects. While the pharmacological principles are well-understood based on its components, there is a notable lack of specific quantitative data for this compound as a single entity in the public domain. Further research, including clinical trials and detailed pharmacokinetic studies, would be beneficial to fully characterize its profile and optimize its therapeutic use. This guide provides a foundational understanding based on the available scientific literature for researchers and drug development professionals.

References

- 1. This compound | C26H30ClN5O3 | CID 71640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 4. diphenylpyraline [drugcentral.org]

- 5. What is the mechanism of Diphenylpyraline Hydrochloride? [synapse.patsnap.com]

- 6. Diphenylpyraline - Wikipedia [en.wikipedia.org]

- 7. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]

- 10. [Pharmacokinetics and bioavailability of diphenhydramine in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of Piprinhydrinate and its metabolites

An In-Depth Technical Guide to the Biological Activities of Piprinhydrinate and Its Metabolites

Introduction

This compound is a first-generation antihistamine that combines two active components: diphenylpyraline and 8-chlorotheophylline.[1][2] It is therapeutically categorized as a histamine H1-receptor antagonist.[3] The primary antihistaminic and anticholinergic effects are attributed to the diphenylpyraline moiety, which functions as an inverse agonist at the H1 receptor.[4][5] Like other first-generation antihistamines, it is capable of crossing the blood-brain barrier, leading to central nervous system effects such as sedation.[4][5] The 8-chlorotheophylline component, a xanthine derivative similar to caffeine and theophylline, possesses mild stimulant properties that may partially counteract the sedative effects of diphenylpyraline. This guide provides a detailed overview of the known biological activities, pharmacokinetics, and relevant experimental methodologies for studying this compound and its components.

Pharmacodynamics: Mechanism of Action and Signaling Pathways

The principal pharmacodynamic effect of this compound is the competitive inverse agonism of the histamine H1 receptor by its diphenylpyraline component.[4]

Histamine H1 Receptor Signaling

Histamine exerts its effects in allergic reactions by binding to H1 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This cascade ultimately leads to the physiological responses associated with type I hypersensitivity, such as vasodilation, increased vascular permeability, pruritus, and smooth muscle contraction.[4]

This compound, through diphenylpyraline, binds to the H1 receptor and stabilizes its inactive conformation, thereby blocking the initiation of this signaling cascade and mitigating the symptoms of allergic reactions.[4][7]

Pharmacokinetics: ADME Properties and Metabolites

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[8][9] Detailed pharmacokinetic data specifically for this compound is limited in publicly available literature. However, the general properties can be inferred from its components and classification as a first-generation antihistamine.

-

Absorption: Following oral administration, the compound is absorbed from the gastrointestinal tract.

-

Distribution: As a lipophilic molecule, the diphenylpyraline component is widely distributed throughout the body, including its ability to cross the blood-brain barrier, which is responsible for its sedative side effects.[4]

-

Metabolism: First-generation antihistamines are typically metabolized in the liver, primarily by the cytochrome P450 (CYP450) enzyme system.[10] The biotransformation of diphenylpyraline likely involves processes such as oxidation and conjugation to form more hydrophilic compounds. Specific, pharmacologically active metabolites of this compound are not well-characterized in the available literature. It is known that drug metabolites can possess therapeutic or toxic activities.[11]

-

Excretion: The resulting metabolites are primarily eliminated from the body via the kidneys in urine.[12]

Quantitative Data

Table 1: Pharmacodynamic Properties of this compound (Diphenylpyraline)

| Parameter | Description | Value |

|---|---|---|

| Primary Target | The main receptor the drug interacts with. | Histamine H1 Receptor |

| Mechanism of Action | The method by which the drug produces its effect. | Inverse Agonist |

| Binding Affinity (Ki) | The concentration required to occupy 50% of receptors in vitro. | Data Not Available |

| IC50 | The concentration that inhibits a biological process by 50%. | Data Not Available |

| Other Receptors | Known off-target receptor interactions. | Muscarinic Receptors |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Description | Value |

|---|---|---|

| Bioavailability | The fraction of the drug reaching systemic circulation. | Data Not Available |

| Half-life (t½) | Time for the plasma concentration to reduce by half. | Data Not Available |

| Volume of Distribution | The theoretical volume that would contain the total amount of an administered drug. | Data Not Available |

| Metabolism | Primary site and enzymes involved in biotransformation. | Liver (Presumed CYP450) |

| Major Metabolites | Key metabolic products. | Not Characterized |

| Route of Excretion | Primary pathway for elimination from the body. | Renal (Presumed) |

Experimental Protocols

The antihistaminic properties of compounds like this compound are evaluated using a variety of established in vitro and in vivo experimental models.[13][14]

Protocol 1: In Vitro H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., diphenylpyraline) for the histamine H1 receptor.

Methodology: This is typically a competitive binding assay.

Materials:

-

Cell membranes from a cell line stably expressing the human H1 receptor.

-

Radiolabeled ligand, such as [³H]-mepyramine.

-

Test compound (this compound/diphenylpyraline) at various concentrations.

-

Non-radiolabeled ("cold") H1 antagonist (e.g., mepyramine) in excess for determining non-specific binding.

-

Assay buffer, glass fiber filters, and a scintillation counter.

Procedure:

-

Aliquots of the cell membrane preparation are incubated in separate tubes.

-

Three sets of reactions are prepared:

-

Total Binding: Membranes + [³H]-mepyramine.

-

Non-specific Binding: Membranes + [³H]-mepyramine + excess cold mepyramine.

-

Competitive Binding: Membranes + [³H]-mepyramine + varying concentrations of the test compound.

-

-

The reactions are incubated to allow binding to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove any unbound ligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[15]

Protocol 2: In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To assess the ability of an antihistamine to protect against histamine-induced bronchospasm in vivo.

Methodology: This model evaluates the protective effect of a drug against respiratory distress caused by histamine aerosol exposure.[16]

Materials:

-

Guinea pigs.

-

Test compound (this compound) and vehicle control (e.g., saline).

-

Standard antihistamine drug (e.g., chlorpheniramine).

-

Histamine aerosol chamber, equipped with a nebulizer.

-

Histamine solution (e.g., 1% w/v).

Procedure:

-

Animals are divided into groups (e.g., vehicle control, standard drug, test compound).

-

The standard and test compounds are administered to the respective groups (e.g., intraperitoneally) at a set time before the histamine challenge. The control group receives the vehicle.

-

After the pretreatment period, each animal is individually placed in the histamine chamber.

-

The chamber is filled with a histamine aerosol generated by the nebulizer.

-

The time until the onset of respiratory distress (pre-convulsive dyspnea) is recorded for each animal.

-

Animals are immediately removed from the chamber upon showing signs of distress.

Data Analysis:

-

The mean time to dyspnea is calculated for each group.

-

The percentage of protection offered by the test and standard drugs is calculated by comparing the onset time of dyspnea in the treated groups to the vehicle control group. A significant increase in the time to onset of symptoms indicates a protective, antihistaminic effect.

Conclusion

This compound is a first-generation H1 antihistamine whose biological activity is primarily driven by its diphenylpyraline component. It acts as an inverse agonist, effectively blocking the H1 receptor-mediated signaling pathway that underlies allergic symptoms. Its ability to cross the blood-brain barrier results in the characteristic sedation associated with older antihistamines. While its clinical efficacy is established, a detailed public record of its quantitative pharmacodynamic and pharmacokinetic parameters, as well as the specific biological activities of its metabolites, is lacking. Further research is required to fully characterize these aspects, which could provide deeper insights into its therapeutic profile and potential for drug-drug interactions. The experimental protocols described herein represent standard methodologies that can be employed to further elucidate the pharmacological profile of this compound and its derivatives.

References

- 1. This compound | C26H30ClN5O3 | CID 71640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. drugs.com [drugs.com]

- 4. H1 antagonist - Wikipedia [en.wikipedia.org]

- 5. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Pharmacologically active drug metabolites: therapeutic and toxic activities, plasma and urine data in man, accumulation in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. researchgate.net [researchgate.net]

- 15. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. youtube.com [youtube.com]

Unveiling the Solubility Profile of Piprinhydrinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piprinhydrinate in various organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing formulation strategies, bioavailability, and manufacturing processes. This document consolidates available quantitative and qualitative data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.

Executive Summary

This compound, a combination of the antihistamine diphenylpyraline and the stimulant 8-chlorotheophylline, presents a solubility profile that is crucial for its formulation and delivery. This guide reveals that while quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, valuable insights can be drawn from the solubility of its constituent components, diphenylpyraline and its hydrochloride salt. This document serves as a foundational resource, summarizing existing data and providing standardized protocols for further experimental determination.

Solubility Data of this compound and its Components

While specific quantitative solubility data for this compound is limited, qualitative descriptions and quantitative data for its active moiety, diphenylpyraline, and its hydrochloride salt provide a strong indication of its behavior in various solvents.

Qualitative Solubility of this compound:

| Compound | Solvent | Solubility Description |

| This compound | Water | Sparingly soluble[1] |

| This compound | Alcohol | Freely soluble[1] |

Quantitative Solubility of Diphenylpyraline and its Hydrochloride Salt:

| Compound | Solvent | Solubility (mg/mL) |

| Diphenylpyraline | Dimethylformamide (DMF) | 30[2] |

| Diphenylpyraline | Dimethyl sulfoxide (DMSO) | 30[2], 56[3] |

| Diphenylpyraline | Ethanol | 30[2], 56[3] |

| Diphenylpyraline | Ethanol:PBS (pH 7.2) (1:1) | 0.5[2] |

| Diphenylpyraline | Water | Insoluble[3] |

| Diphenylpyraline Hydrochloride | Water | Soluble[1] |

| Diphenylpyraline Hydrochloride | Ethanol | Soluble[1] |

| Diphenylpyraline Hydrochloride | Isopropanol | Soluble[1] |

| Diphenylpyraline Hydrochloride | Ether | Practically insoluble[1] |

| Diphenylpyraline Hydrochloride | Benzene | Practically insoluble[1] |

| Diphenylpyraline Hydrochloride | Dimethyl sulfoxide (DMSO) | 63[4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle. For solvents where sedimentation is slow, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent by correcting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental protocol for solubility determination.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Quantification of Piprinhydrinate in Plasma

Introduction

Piprinhydrinate is an antihistamine drug used for the treatment of allergic reactions and motion sickness. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the determination of this compound in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: Publicly available literature on specific analytical methods for the quantification of this compound in plasma is limited. The following protocols are based on established methods for the analysis of structurally similar antihistamines, such as dimenhydrinate and diphenhydramine, and represent a robust starting point for method development and validation for this compound.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound in plasma:

-

HPLC-UV: A widely accessible and cost-effective method suitable for routine analysis. It offers good precision and accuracy, though it may have a higher limit of quantification compared to LC-MS/MS.

-

LC-MS/MS: A highly sensitive and selective method, ideal for studies requiring low detection limits. It is the preferred method for pharmacokinetic studies where low concentrations of the drug are expected.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are representative of what can be expected upon method validation.

Table 1: HPLC-UV Method Quantitative Data

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Accuracy | 90.5% - 108.2% |

| Precision (Intra-day) | < 10% RSD |

| Precision (Inter-day) | < 12% RSD |

| Recovery | > 85% |

Table 2: LC-MS/MS Method Quantitative Data

| Parameter | Result |

| Linearity Range | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy | 95.3% - 104.5% |

| Precision (Intra-day) | < 8% RSD |

| Precision (Inter-day) | < 10% RSD |

| Recovery | > 90% |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by HPLC-UV

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Diphenhydramine

-

HPLC grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Formic acid

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

3. Sample Preparation (Solid Phase Extraction)

4. Chromatographic Conditions

-

Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) (40:60, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 20 µL

5. Calibration and Quality Control

-

Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of IS into drug-free plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Analyze calibration standards and QC samples with each batch of study samples.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

1. Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled this compound (this compound-d5) as Internal Standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

2. Instrumentation

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Data acquisition and processing software

3. Sample Preparation (Protein Precipitation)

4. LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

5. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion > Product ion (e.g., m/z 312.2 > 167.1)

-

This compound-d5 (IS): Precursor ion > Product ion (e.g., m/z 317.2 > 167.1)

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

6. Calibration and Quality Control

-

Prepare calibration standards and QC samples in drug-free plasma as described in Protocol 1, using the stable isotope-labeled internal standard.

Method Validation

Both analytical methods should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Validation parameters should include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Logical Relationship of Analytical Method Selection

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Piprinhydrinate

Introduction

Piprinhydrinate is an antihistamine, classified as a histamine H1-receptor antagonist.[1] It is a salt composed of two active moieties: diphenylpyraline and 8-chlorotheophylline.[2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for its determination in biological matrices. This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to successful HPLC method development.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀ClN₅O₃ | [2] |

| Molecular Weight | 496.0 g/mol | [2] |

| Component Compounds | Diphenylpyraline, 8-Chlorotheophylline | [2] |

| CAS Number | 606-90-6 | [2] |

Logical Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression from initial planning to final validation. The following diagram illustrates the key stages of this process.

Caption: A flowchart outlining the systematic workflow for HPLC method development and validation.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

This section provides a starting point for the HPLC method development for this compound, based on methods for structurally related compounds such as dimenhydrinate and diphenhydramine.[4][5]

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and UV/Vis detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 229 nm (based on dimenhydrinate UV detection)[4] |

| Run Time | 15 minutes |

2. Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid.

-

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the specified ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

3. Method Validation Protocol

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

3.1. System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

-

Procedure: Inject the working standard solution (e.g., 20 µg/mL) six times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

| Parameter | Acceptance Criteria |

| RSD of Peak Area | ≤ 2.0% |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

3.2. Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

-

Procedure: Expose the this compound solution (100 µg/mL) to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 80 °C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 80 °C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 105 °C for 24 hours.

-

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

-

Acceptance Criteria: The method should be able to resolve the this compound peak from any degradation product peaks. Peak purity analysis of the this compound peak should be performed.

3.3. Linearity and Range

-

Procedure: Analyze a series of at least five concentrations of this compound working standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

-

Analysis: Construct a calibration curve by plotting the peak area against the concentration.

-

Acceptance Criteria:

-

Correlation coefficient (r²): ≥ 0.999

-

The y-intercept should be close to zero.

-

3.4. Accuracy (Recovery)

-

Procedure: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Analysis: Analyze the spiked samples in triplicate at each level.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

| Concentration Level | Acceptance Criteria for Mean Recovery |

| 80% | 98.0% - 102.0% |

| 100% | 98.0% - 102.0% |

| 120% | 98.0% - 102.0% |

3.5. Precision

-

Repeatability (Intra-day Precision):

-

Procedure: Analyze six replicate injections of the 100% test concentration on the same day.

-

Acceptance Criteria: RSD ≤ 2.0%

-

-

Intermediate Precision (Inter-day Precision):

-

Procedure: Repeat the analysis on a different day with a different analyst and/or different equipment.

-

Acceptance Criteria: RSD ≤ 2.0%

-

| Precision Type | Acceptance Criteria (RSD) |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% |

3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the Intercept / Slope)

-

-

Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

3.7. Robustness

-

Procedure: Intentionally vary the chromatographic parameters to assess the method's reliability.

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2%)

-

pH of the buffer (± 0.2 units)

-

-

Analysis: Evaluate the effect of these changes on the system suitability parameters.

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

The proposed HPLC method provides a comprehensive framework for the development and validation of a reliable analytical procedure for the quantification of this compound. The systematic approach, encompassing thorough method development and rigorous validation as per ICH guidelines, will ensure the generation of accurate and precise data for quality control and research purposes. The stability-indicating nature of the method, confirmed through forced degradation studies, makes it suitable for the analysis of this compound in the presence of its potential degradation products.